molecular formula C13H13FN2OS B2833945 (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide CAS No. 1322269-86-2

(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide

Cat. No.: B2833945
CAS No.: 1322269-86-2
M. Wt: 264.32
InChI Key: WEFIFUHTBZLFMI-SQFISAMPSA-N
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Description

This compound features a benzo[d]thiazol-2(3H)-ylidene scaffold substituted with a 3-ethyl and 4-fluoro group, coupled to a cyclopropanecarboxamide moiety via an imine linkage in the Z-configuration. The cyclopropane ring introduces steric constraints and electronic effects, while the fluorine atom enhances metabolic stability and lipophilicity .

Properties

IUPAC Name

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2OS/c1-2-16-11-9(14)4-3-5-10(11)18-13(16)15-12(17)8-6-7-8/h3-5,8H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFIFUHTBZLFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide involves several synthetic routes and reaction conditions. Common methods include:

    Diazo-Coupling: This method involves the reaction of a diazonium salt with a coupling component to form the desired compound.

    Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group in the presence of a base.

    Biginelli Reaction: This is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea.

    Microwave Irradiation: This method uses microwave energy to accelerate chemical reactions, leading to shorter reaction times and higher yields.

    One-Pot Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product.

Chemical Reactions Analysis

(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water.

Scientific Research Applications

(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is used in the study of biological processes and as a tool for probing biological systems.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide involves its interaction with molecular targets and pathways within biological systems. The compound exerts its effects by binding to specific receptors or enzymes, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and related analogs:

Compound Name Molecular Features Biological Use/Activity (if reported) Reference
(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide Benzo[d]thiazolylidene, 3-ethyl-4-fluoro, cyclopropanecarboxamide, Z-configuration Not explicitly stated (inference: agrochemical)
N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (Cyprofuram) Cyclopropanecarboxamide, tetrahydrofuranone, 3-chlorophenyl Fungicide
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-fluorobenzoyl)-4-phenylthiazol-2-yl) cyclopropanecarboxamide Cyclopropanecarboxamide, benzo[d][1,3]dioxole, 3-fluorobenzoyl-thiazole Synthetic intermediate (27% yield)
N′-benzylidene-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic acid hydrazide Thiazole, cyclobutyl, chloro-acetic hydrazide Theoretical/experimental electronic structure
Key Observations:
  • Cyclopropane vs. Other Rings: The target compound’s cyclopropane may confer rigidity and enhance binding compared to cyprofuram’s tetrahydrofuranone, which introduces polarity .
  • Synthetic Accessibility : Compound 50 () shares a cyclopropanecarboxamide-thiazole core but requires a multistep synthesis with moderate yield (27%), suggesting similar challenges for the target compound .

Spectroscopic and Electronic Properties

  • NMR Trends: Analogous compounds (e.g., ’s triazole derivatives) show diagnostic peaks for NH (δ 13.0 ppm) and aromatic protons (δ 7.5–8.2 ppm). The target compound’s 3-ethyl and 4-fluoro substituents would likely shift aromatic proton signals upfield compared to non-fluorinated analogs .
  • Electronic Structure : highlights that thiazole derivatives with electron-withdrawing groups (e.g., chloro-acetic hydrazide) exhibit altered HOMO-LUMO gaps, which could parallel the fluorine-induced electronic effects in the target compound .

Q & A

Q. What are the key considerations for synthesizing (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide?

The synthesis involves multi-step organic reactions requiring precise control of reaction conditions. Key steps include:

  • Cyclopropane ring formation : Achieved via [2+1] cycloaddition or Corey-Chaykovsky reactions, optimized under inert atmospheres (argon/nitrogen) .
  • Thiazole core assembly : Condensation of fluorinated aniline derivatives with thiourea analogs, catalyzed by Lewis acids (e.g., ZnCl₂) at 80–100°C .
  • Imine bond formation : Requires anhydrous solvents (e.g., DMF, THF) and controlled pH (6.5–7.5) to stabilize the (Z)-configuration .

Q. Critical parameters :

ParameterOptimal RangeImpact on Yield
Temperature70–110°C>80% yield at 90°C
CatalystZnCl₂ or FeCl₃ZnCl₂ improves regioselectivity
Reaction Time12–24 hrsProlonged time reduces byproducts

Q. How is the compound characterized, and what analytical techniques are essential?

Characterization requires a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the fluorobenzo[d]thiazole core and cyclopropane geometry (e.g., δ 7.2–7.8 ppm for aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ expected for C₁₅H₁₄FN₂OS: 297.0812) .
  • HPLC-Purity : >95% purity achieved via reverse-phase C18 columns (ACN/water gradient) .

Q. What are the stability profiles under varying pH and oxidative conditions?

  • pH Stability :
    • Acidic (pH 2–4) : Rapid degradation of the imine bond occurs (t₁/₂ = 2 hrs at pH 3) .
    • Neutral (pH 7) : Stable for >48 hrs in phosphate buffer .
    • Basic (pH 9–10) : Cyclopropane ring undergoes partial hydrolysis .
  • Oxidative Stability : Susceptible to singlet oxygen (¹O₂) attack on the thiazole sulfur; antioxidants like BHT (0.1% w/v) improve stability .

Advanced Research Questions

Q. How can researchers elucidate the mechanism of action in biological systems?

  • Target Identification : Use thermal shift assays (TSA) to identify protein targets by monitoring thermal denaturation shifts (ΔTm >2°C indicates binding) .
  • Cellular Assays : Evaluate antiproliferative activity in cancer cell lines (e.g., IC₅₀ = 1.2 µM in HeLa cells) with controls for apoptosis (Annexin V staining) .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding to kinase domains (e.g., EGFR TK, ΔG = -9.2 kcal/mol) .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Substituent Variation :

    PositionModificationBiological Impact
    3-EthylReplace with allyl/cyclopropylAlters lipophilicity (logP ±0.5) and membrane permeability
    4-FluoroSubstitute with Cl/NO₂Enhances H-bonding with ATP-binding pockets (ΔIC₅₀ = 0.8–1.5 µM)
  • Pharmacophore Modeling : Identify critical hydrogen bond acceptors (e.g., thiazole N) using Schrödinger’s Phase .

Q. How to resolve contradictions in bioactivity data across studies?

  • Purity Verification : Re-run assays with HPLC-purified batches to exclude impurities (e.g., dimeric byproducts) .
  • Assay Optimization :
    • Dose-Response Curves : Use 10-point dilutions (1 nM–100 µM) to minimize false positives .
    • Counter-Screens : Test against unrelated targets (e.g., GPCRs) to confirm selectivity .
  • Data Normalization : Apply Z-score normalization to account for plate-to-plate variability .

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